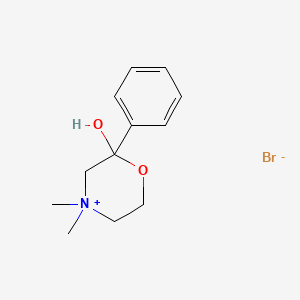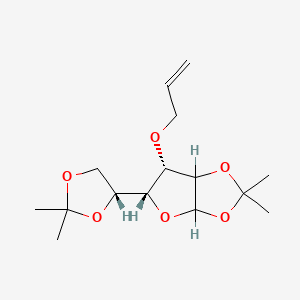
1-(8-喹啉基)-2-氯乙酰胺
描述
N1-(8-quinolyl)-2-chloroacetamide is a chemical compound that features a quinoline ring system attached to a chloroacetamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline moiety is known for its biological activity, making derivatives like N1-(8-quinolyl)-2-chloroacetamide valuable for research and development.
科学研究应用
N1-(8-quinolyl)-2-chloroacetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its interaction with biological macromolecules, such as DNA and proteins, to understand its mechanism of action and potential as a drug candidate.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
Target of Action
N1-(8-quinolyl)-2-chloroacetamide primarily targets DNA, particularly calf thymus DNA (CT-DNA) . The compound exhibits good DNA-binding activity via intercalation .
Mode of Action
The compound interacts with its target, DNA, through intercalation . This interaction involves the insertion of the planar molecule between DNA base pairs, disrupting the normal structure of the DNA helix and interfering with processes such as replication and transcription .
Biochemical Pathways
It is known that the compound’s interaction with dna can lead to dna damage, which can trigger a variety of cellular responses, including dna repair mechanisms and apoptosis .
Pharmacokinetics
Its ability to intercalate into dna suggests that it may be able to penetrate cell membranes .
Result of Action
The result of N1-(8-quinolyl)-2-chloroacetamide’s action is the induction of DNA damage, which can lead to cell death . In fact, the compound has been shown to exhibit anticancer activity against the A549 human lung adenocarcinoma cell line .
Action Environment
The action, efficacy, and stability of N1-(8-quinolyl)-2-chloroacetamide can be influenced by various environmental factors. For instance, the presence of other ions in the cellular environment, such as Ca2+ and Mg2+, can affect the compound’s ability to selectively bind to Zn2+
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(8-quinolyl)-2-chloroacetamide typically involves the reaction of 8-aminoquinoline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
- Dissolve 8-aminoquinoline in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N1-(8-quinolyl)-2-chloroacetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N1-(8-quinolyl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted acetamides.
Oxidation: Quinoline N-oxides.
Reduction: Amines or other reduced derivatives.
相似化合物的比较
Similar Compounds
N-(8-quinolyl)salicylaldimine: Another quinoline derivative with potential anticancer activity.
8-quinolylamine: A simpler quinoline derivative used in various chemical syntheses.
Chloroacetamide: A related compound with a simpler structure but different reactivity.
Uniqueness
N1-(8-quinolyl)-2-chloroacetamide is unique due to the combination of the quinoline ring and the chloroacetamide group, which imparts specific chemical and biological properties
属性
IUPAC Name |
2-chloro-N-quinolin-8-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-7-10(15)14-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSCGIHFKLZTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCl)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352823 | |
| Record name | N1-(8-quinolyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32889-11-5 | |
| Record name | N1-(8-quinolyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,8-trimethyltricyclo[6.2.2.01,6]dodec-5-ene](/img/structure/B1615356.png)













